1-Benzhydryl-3-chloroazetidine

Vue d'ensemble

Description

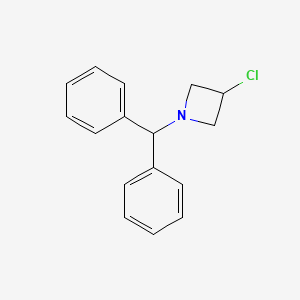

1-Benzhydryl-3-chloroazetidine is an organic compound with the molecular formula C16H16ClN. It is a heterocyclic compound containing a nitrogen atom within a four-membered azetidine ring. The compound is characterized by the presence of a benzhydryl group and a chlorine atom attached to the azetidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-chloroazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydryl chloride with azetidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzhydryl-3-chloroazetidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The benzhydryl group can be oxidized to form benzhydryl alcohol or benzhydryl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The azetidine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted azetidines.

- Oxidation reactions produce benzhydryl alcohol or benzhydryl ketone.

- Reduction reactions yield the corresponding amine .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block for Complex Molecules

1-Benzhydryl-3-chloroazetidine serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to be a versatile building block for pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, including the reaction of benzhydryl chloride with azetidine in the presence of a base like sodium hydride, typically in dimethylformamide at elevated temperatures.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Base-catalyzed reaction | Benzhydryl chloride, Azetidine | DMF, elevated temperature | High |

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have focused on its mechanism of action, which involves interacting with nucleophilic sites on biomolecules like DNA and proteins. This interaction can disrupt cellular processes, leading to cell death.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria, showing significant inhibition zones compared to control groups.

Medicinal Chemistry

Drug Development

The compound has been explored for its potential use in drug development, particularly in synthesizing compounds with therapeutic properties. Its structure allows for modifications that can enhance biological activity or reduce side effects in drug formulations.

Example Applications

- Antiviral Agents : Investigations into azetidine derivatives suggest that they may have antiviral properties, potentially useful against viruses such as HIV and cytomegalovirus .

- Anti-inflammatory Agents : The compound's reactivity could be harnessed to develop anti-inflammatory drugs by targeting specific inflammatory pathways within the body .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as an alkylating agent makes it valuable for creating various chemical products with desired properties.

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in chemical synthesis |

| Pharmaceuticals | Potential candidate for drug development |

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3-chloroazetidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

1-Benzhydryl-3-chloroazetidine can be compared with other similar compounds, such as:

1-Benzhydryl-3-iodoazetidine: Similar structure but with an iodine atom instead of chlorine

3-Chloro-1-(diphenylmethyl)azetidine: Another name for this compound, highlighting its structural features.

Azetidine, 3-chloro-1-(diphenylmethyl)-: Another synonym for the compound, emphasizing its azetidine ring and substituents

Uniqueness: this compound is unique due to its specific combination of a benzhydryl group and a chlorine atom on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

1-Benzhydryl-3-chloroazetidine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its azetidine ring structure and a benzhydryl substituent, has been investigated for various therapeutic applications, particularly its antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.77 g/mol. The presence of the chlorine atom at the third position of the azetidine ring is significant as it influences the compound's reactivity and interaction with biological targets.

This compound functions primarily as an alkylating agent , which means it can form covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to:

- Inhibition of enzyme activity : By binding to active sites on enzymes, the compound may disrupt metabolic pathways.

- Disruption of cellular processes : The covalent modifications can interfere with normal cellular functions, potentially leading to apoptosis (programmed cell death).

- Antimicrobial effects : Preliminary studies indicate that the compound exhibits activity against various microorganisms, suggesting its potential use in treating infections.

Antimicrobial and Antifungal Properties

Research has shown that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The following table summarizes some key findings from these studies:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal activity |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound. For instance, a study focused on its role in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression. The compound was found to exhibit selective inhibition of HDAC6 with nanomolar IC50 values, indicating strong potential for use in cancer therapy where HDAC inhibition is beneficial.

Clinical Implications

While there are no extensive clinical trials specifically involving this compound reported in the literature, its structural analogs have been studied in various clinical settings. For example, related azetidine compounds have shown promise in treating conditions such as cancer and infections due to their ability to modulate cellular pathways.

Propriétés

IUPAC Name |

1-benzhydryl-3-chloroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZKCLFOGVBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344520 | |

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959256-87-2 | |

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.